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5-{[(2-

Methoxyphenyl)amino]methyl}-2-

furoic acid

CAS No.: 944890-37-3

Cat. No.: B2723814

Get Quote

Executive Summary
Substituted 2-furoic acids (furan-2-carboxylic acids) represent a high-value class of

heteroaromatic building blocks in modern drug discovery and material science. Often utilized as

bioisosteres for benzoic acids, they offer distinct physicochemical advantages, including altered

lipophilicity (LogP), reduced pKa, and unique metabolic stability profiles.

This guide moves beyond basic catalog definitions to explore the causality behind their

selection in research. We examine their utility in fragment-based drug discovery (FBDD), their

role as "privileged scaffolds" in C-H activation methodologies, and their application in

modulating the pharmacokinetic (PK) properties of late-stage drug candidates.

Part 1: Chemo-Physical Properties & Bioisosterism
The decision to substitute a phenyl ring (benzoic acid) with a furan ring (2-furoic acid) is rarely

arbitrary. It is a calculated move to manipulate the electronic and steric environment of a

pharmacophore.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2723814#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2723814?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Bioisosteric Rationale
While 2-furoic acid is a classical bioisostere of benzoic acid, the two are not identical. The

oxygen atom in the furan ring acts as a hydrogen bond acceptor, a feature absent in the phenyl

ring. Furthermore, the bond angles of the 5-membered ring alter the vector of substituents at

the C5 position compared to the para-position of a benzene ring.

Key Differentiator: Acidity (pKa) The most critical difference is acidity. The electron-withdrawing

nature of the furan oxygen stabilizes the carboxylate anion via induction, making 2-furoic acid

significantly more acidic than benzoic acid.

Property Benzoic Acid 2-Furoic Acid
Impact on
Research

pKa ~4.20 ~3.16

Furoic acid is ionized

at a wider pH range,

affecting solubility and

protein binding.

H-Bonding Donor (COOH)
Donor (COOH) +

Acceptor (Ring O)

The ring oxygen can

engage in additional

water-bridging or

active site

interactions.

Aromaticity High Moderate

Furan is dienic in

character; more

susceptible to

oxidative

metabolism/ring

opening if not

substituted.

Geometry 6-membered (120°) 5-membered (~108°)

Alters the projection

angle of substituents,

useful for "fine-tuning"

fit in a binding pocket.
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Visualization: Bioisosteric Decision Logic
The following diagram illustrates the decision matrix for selecting a furoic acid scaffold over a

benzoic acid scaffold.
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Caption: Decision logic for bioisosteric replacement of benzoic acid with 2-furoic acid in hit-to-

lead optimization.

Part 2: Synthetic Methodologies & Reactivity[1]
For the synthetic chemist, substituted 2-furoic acids are versatile handles.[1][2][3] They

participate in two primary high-value transformations: C-H Activation (at the C5 position) and

Decarboxylative Cross-Coupling (using the C2-COOH as a leaving group).
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C5-Selective C-H Activation
The C5 position of 2-furoic acid is highly activated due to the alpha-effect of the ring oxygen.

This allows for direct arylation without pre-functionalization (e.g., bromination), streamlining

library synthesis.

Mechanism: Typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway

using Palladium catalysts.

Utility: Rapidly generates 5-aryl-2-furoic acid libraries (potential anti-infectives or anti-

inflammatories).

Decarboxylative Cross-Coupling
Pioneered by Gooßen and others, this reaction uses the carboxylate as a "mask" for a

nucleophile. It allows the coupling of 2-furoic acids with aryl halides, releasing CO2 as the only

byproduct. This is superior to organometallic reagents (boronic acids/tin) because furoic acids

are stable, shelf-ready solids.
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Caption: Simplified catalytic cycle for the decarboxylative cross-coupling of 2-furoic acids.

Part 3: Therapeutic Applications (Case Studies)
Metabolic Stability: The "Furoate Ester" Strategy
One of the most commercially successful applications of 2-furoic acid is not as the

pharmacophore itself, but as a metabolic modulator.

Case Study:Mometasone Furoate (Corticosteroid).
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The Problem: Corticosteroids often suffer from rapid oxidative degradation or poor

lipophilicity, limiting skin/tissue penetration.

The Solution: Esterification of the 17

-hydroxyl group with 2-furoic acid.

Mechanism: The furoate moiety is highly lipophilic (increasing LogP), which enhances

penetration into the stratum corneum. Furthermore, the furoate ester is resistant to esterases

compared to simple acetates, creating a "depot effect" in the tissue.

Anti-Infectives: 5-Nitro-2-Furoic Acid Derivatives
The 5-nitro-2-furoic acid scaffold is a privileged structure in antibiotic research (e.g.,

Nitrofurantoin).

Research Application: Synthesis of hydrazide derivatives.

Target: Bacterial DNA/RNA synthesis machinery.

Note: While effective, the nitro-furan moiety is often flagged for potential mutagenicity (Ames

positive), so modern research focuses on bioisosteric replacement of the nitro group while

keeping the furoic acid core.

Part 4: Experimental Protocols
Protocol A: Pd-Catalyzed C5-Arylation of 2-Furoic Acid
A self-validating protocol for generating 5-aryl-2-furoic acid libraries.

Reagents:

Substrate: 2-Furoic acid (1.0 equiv)

Coupling Partner: Aryl Iodide (1.2 equiv)

Catalyst: Pd(OAc)2 (5 mol%)

Ligand: PPh3 (10 mol%) or Xantphos (for difficult substrates)
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Base: Ag2CO3 (2.0 equiv) - Acts as both base and halide scavenger.

Solvent: DMSO/1,4-Dioxane (1:4 ratio)

Step-by-Step Methodology:

Setup: In a dry screw-cap vial, combine 2-furoic acid (1 mmol), Aryl Iodide (1.2 mmol),

Pd(OAc)2 (11 mg), and Ag2CO3 (550 mg).

Solvation: Add solvent mixture (5 mL). Purge with Argon for 5 minutes to remove O2 (Critical

for catalyst longevity).

Reaction: Seal and heat to 100°C for 12–16 hours.

Monitoring (Self-Validation): Check via TLC.

Start Material: 2-Furoic acid (Polar, low Rf).

Product: 5-Aryl derivative (Significant blue-shift in fluorescence under UV254 due to

extended conjugation; higher Rf).

Workup: Cool to RT. Filter through a Celite pad to remove Silver salts. Dilute with EtOAc,

wash with 1M HCl (to protonate the acid), then Brine.

Purification: Recrystallization from EtOH/Water is often sufficient due to the high crystallinity

of furoic acids.

Protocol B: Synthesis of 2-Furoyl Chloride (Activation)
Essential precursor for amide/ester coupling.

Reflux: Dissolve 2-furoic acid in excess Thionyl Chloride (SOCl2). Add 1 drop of DMF

(Catalyst).

Validation: Monitor gas evolution (HCl/SO2). Reaction is complete when gas evolution

ceases.
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Isolation: Remove excess SOCl2 via rotary evaporation. The product is a low-melting

solid/oil. Note: Furoyl chloride is moisture sensitive; use immediately.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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